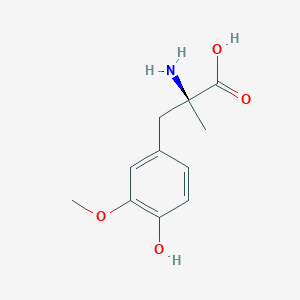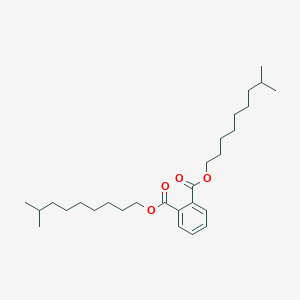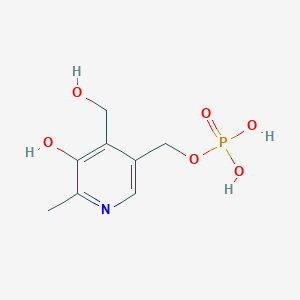
Difluoro-2,5-dihydrothiophene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro-2,5-dihydrothiophene-2,5-dione (DFDT) is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties and potential applications. DFDT is a sulfur-containing compound with a molecular formula of C4H2F2O2S. It is a yellow crystalline solid that is soluble in a variety of organic solvents. In
Scientific Research Applications
Difluoro-2,5-dihydrothiophene-2,5-dione has been extensively studied for its potential applications in the field of organic electronics. Difluoro-2,5-dihydrothiophene-2,5-dione has been reported to exhibit excellent electron-accepting properties, making it a promising candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Difluoro-2,5-dihydrothiophene-2,5-dione has also been reported to exhibit good solubility in common organic solvents, making it suitable for solution-based processing techniques.
Mechanism Of Action
The mechanism of action of Difluoro-2,5-dihydrothiophene-2,5-dione in organic electronics is based on its ability to accept electrons from the adjacent electron-donating material, resulting in the formation of a charge-transfer complex. This charge-transfer complex can facilitate the transport of electrons through the material, leading to improved device performance.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Difluoro-2,5-dihydrothiophene-2,5-dione. However, it has been reported that Difluoro-2,5-dihydrothiophene-2,5-dione exhibits low toxicity and is not mutagenic or genotoxic.
Advantages And Limitations For Lab Experiments
Difluoro-2,5-dihydrothiophene-2,5-dione has several advantages for use in lab experiments, including its high purity and solubility in common organic solvents. However, Difluoro-2,5-dihydrothiophene-2,5-dione has limitations, including its moderate yield and the need for specialized equipment for its synthesis.
Future Directions
Difluoro-2,5-dihydrothiophene-2,5-dione has the potential to be used in a wide range of applications, including organic electronics, catalysis, and medicinal chemistry. Future research could focus on improving the synthesis methods of Difluoro-2,5-dihydrothiophene-2,5-dione, exploring its potential applications in other fields, and investigating its biochemical and physiological effects. Additionally, further studies could be conducted to optimize the performance of OFETs and OPVs based on Difluoro-2,5-dihydrothiophene-2,5-dione.
Synthesis Methods
Difluoro-2,5-dihydrothiophene-2,5-dione can be synthesized through various methods, including the reaction of 2,5-dihydrothiophene-2,5-dione with difluoroacetic anhydride in the presence of a catalyst. This method has been reported to yield Difluoro-2,5-dihydrothiophene-2,5-dione with high purity and yield. Another method involves the reaction of 2,5-dihydrothiophene-2,5-dione with difluoromethyl sulfone in the presence of a strong base. This method has been reported to yield Difluoro-2,5-dihydrothiophene-2,5-dione with moderate purity and yield.
properties
CAS RN |
142453-19-8 |
|---|---|
Product Name |
Difluoro-2,5-dihydrothiophene-2,5-dione |
Molecular Formula |
C4F2O2S |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
Canonical SMILES |
C1(=C(C(=O)SC1=O)F)F |
synonyms |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



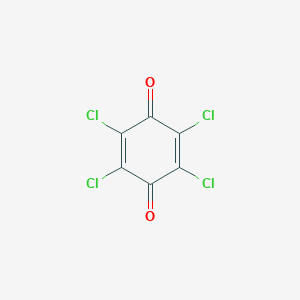

![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
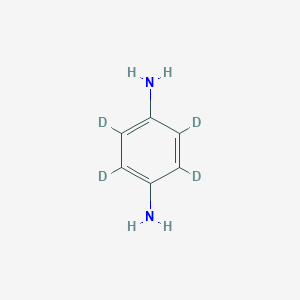
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)
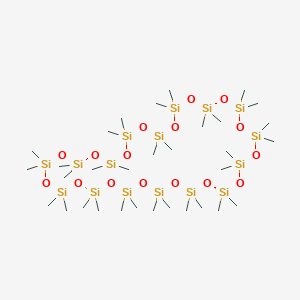
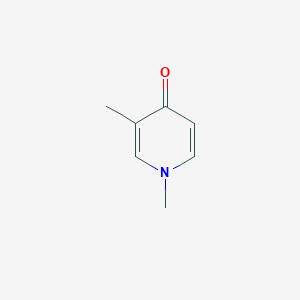

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)

